7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one is a chemical compound belonging to the class of chromones. Chromones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a hydroxy group at position 7, a methoxy group at position 3, and a methyl group at position 4 on the phenyl ring attached to the chromen-4-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one typically involves the condensation of appropriate substituted phenols with chromone derivatives. One common method involves the use of 3-methoxy-4-methylphenol and 4-hydroxycoumarin under acidic or basic conditions to facilitate the formation of the chromen-4-one structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The chromen-4-one core can be reduced to form dihydrochromen derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of dihydrochromen derivatives.
Substitution: Formation of various substituted chromen-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-Hydroxy-3-(4-methoxyphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one
Uniqueness
7-Hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
7-hydroxy-2-(3-methoxy-4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-3-4-11(7-15(10)20-2)16-9-14(19)13-6-5-12(18)8-17(13)21-16/h3-9,18H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTMMGRCCUWBCD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.